N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
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Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H22ClF2N3O3S and its molecular weight is 469.93. The purity is usually 95%.
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Scientific Research Applications
Novel Compound Synthesis
Researchers have been focused on synthesizing novel compounds derived from benzothiazole and benzodioxine backbones, aiming to explore their potential as bioactive molecules. For instance, novel heterocyclic compounds have been synthesized for purposes ranging from anticancer and antimicrobial activities to their use as corrosion inhibitors and analytical reagents. These syntheses often involve complex reactions to introduce various functional groups, aiming to optimize the compounds' biological activities or physical properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020), (Hu et al., 2016).
Anticancer and Antimicrobial Activities
A significant portion of the research on benzothiazole derivatives has been dedicated to evaluating their anticancer and antimicrobial properties. These compounds have shown potent cytotoxicity against various cancer cell lines, including leukemia and carcinoma, and have exhibited antibacterial activity against a range of pathogens. Such studies not only help in understanding the biological activities of these compounds but also guide the development of new therapeutic agents (Deady et al., 2005), (Palkar et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives have also been explored for their potential as corrosion inhibitors, indicating the versatility of these compounds in various applications beyond biomedical research. Studies have demonstrated that certain benzothiazole compounds provide effective corrosion protection for metals, highlighting their potential in industrial applications (Hu et al., 2016).
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O3S.ClH/c1-25(2)6-3-7-26(21-24-19-15(23)11-14(22)12-18(19)30-21)20(27)13-4-5-16-17(10-13)29-9-8-28-16;/h4-5,10-12H,3,6-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKWSEFPASRODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC4=C(C=C3)OCCO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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